molecular formula C9H10N4S B1309879 Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine CAS No. 35314-16-0

Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine

Cat. No.: B1309879
CAS No.: 35314-16-0
M. Wt: 206.27 g/mol
InChI Key: QONJAEJWWUUAQE-UHFFFAOYSA-N
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Description

Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the pyridine ring and the thiadiazole moiety in its structure makes it a compound of interest for various scientific research applications.

Scientific Research Applications

Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine has a wide range of scientific research applications:

Biochemical Analysis

Biochemical Properties

Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of glutaminase, an enzyme involved in glutamine metabolism . This inhibition can lead to a decrease in the availability of glutamine, which is essential for the growth and proliferation of certain cancer cells. Additionally, this compound can bind to DNA, disrupting its replication and transcription processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism . Furthermore, this compound has been observed to inhibit the proliferation of bacterial and fungal cells by interfering with their DNA replication .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of glutaminase, inhibiting its enzymatic activity . It also interacts with DNA, forming stable complexes that prevent the replication and transcription of genetic material . Additionally, this compound can modulate the activity of various transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as glutaminase, affecting glutamine metabolism . This compound can also influence the levels of various metabolites, including amino acids and nucleotides . The metabolic flux through these pathways can be altered, leading to changes in cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the nucleus and mitochondria . The distribution of this compound can affect its overall efficacy and toxicity .

Subcellular Localization

This compound is primarily localized in the nucleus and mitochondria of cells . This subcellular localization is crucial for its activity, as it allows the compound to interact directly with DNA and mitochondrial enzymes . Targeting signals and post-translational modifications may play a role in directing this compound to these specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine typically involves the reaction of pyridine-3-carboxylic acid hydrazide with carbon disulfide and ethyl iodide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the thiadiazole ring. The final product is obtained after purification by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-thiol
  • 2-(Pyridin-3-yl)-1,3,4-thiadiazole
  • 5-(Pyridin-2-yl)-1,3,4-thiadiazole-2-amine

Uniqueness

Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine is unique due to the presence of the ethylamine group, which enhances its solubility and bioavailability. This structural feature also contributes to its distinct biological activities compared to other similar compounds .

Properties

IUPAC Name

N-ethyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-2-11-9-13-12-8(14-9)7-4-3-5-10-6-7/h3-6H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONJAEJWWUUAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(S1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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